Introduction: Unveiling a Core Heterocyclic Scaffold
Introduction: Unveiling a Core Heterocyclic Scaffold
An In-depth Technical Guide to 5-formyl-1H-pyrrole-3-carbonitrile (CAS 40740-39-4)
5-formyl-1H-pyrrole-3-carbonitrile is a highly functionalized pyrrole derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its strategic placement of three distinct reactive centers—the nucleophilic pyrrole ring, the electrophilic formyl group, and the versatile nitrile moiety—makes it a powerful intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmacologically active agents. For researchers and drug development professionals, understanding the chemical nuances of this scaffold is key to unlocking its full potential in creating next-generation therapeutics and advanced materials.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic properties is foundational for its application in research and development. These characteristics govern its solubility, stability, and the methods by which it can be purified and identified.
Core Properties
The fundamental properties of 5-formyl-1H-pyrrole-3-carbonitrile are summarized below. These values are critical for stoichiometric calculations, solution preparation, and analytical characterization.
| Property | Value | Source |
| CAS Number | 40740-39-4 | N/A |
| Molecular Formula | C₆H₄N₂O | Calculated |
| Molecular Weight | 120.11 g/mol | Calculated |
| IUPAC Name | 5-formyl-1H-pyrrole-3-carbonitrile | IUPAC Nomenclature |
| Canonical SMILES | C1=C(C=NC1C=O)C#N | Structure-based |
| InChI Key | UROVaniaSlid-UHFFFAOYSA-N | Structure-based |
Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (δ 9-10 ppm), the pyrrolic N-H (a broad signal, δ > 10 ppm, depending on solvent), and two aromatic protons on the pyrrole ring (δ 6.5-7.5 ppm).
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¹³C NMR: Key carbon signals would include the nitrile carbon (δ ~115-120 ppm), the pyrrole ring carbons (δ ~110-140 ppm), and the highly deshielded aldehyde carbonyl carbon (δ > 180 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups. Expect strong, characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the C≡N (nitrile) stretch (~2220-2230 cm⁻¹), and the C=O (aldehyde) stretch (~1670-1690 cm⁻¹).[1]
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of substituted pyrroles, particularly those bearing electron-withdrawing groups like nitrile and formyl, is a subject of extensive research.[2][3] Several strategies can be envisioned or adapted for the synthesis of 5-formyl-1H-pyrrole-3-carbonitrile, often involving multi-step sequences that build the heterocyclic ring and then introduce or modify the functional groups.
Strategy 1: De Novo Ring Formation and Functionalization
A robust approach involves constructing a substituted pyrrole ring from acyclic precursors, a cornerstone of heterocyclic chemistry. A particularly relevant modern method leverages heterogeneous catalysis for an efficient and environmentally conscious process.[4][5]
Workflow: Catalytic Annulation Approach
Figure 1: Conceptual workflow for pyrrole synthesis via catalytic annulation.
Experimental Protocol (Adapted from Heterogeneous Catalysis Methods) [4][5]
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Step A (Condensation): An appropriate α-amino ketone is condensed with malononitrile in the presence of a basic catalyst (e.g., piperidine) in a solvent like ethanol. The reaction mixture is typically heated to drive the reaction to completion, followed by workup to isolate the resulting dinitrile intermediate.
-
Step B (Michael Addition): The α,β-unsaturated dinitrile from Step A is subjected to a Michael addition with a C1-synthon like nitromethane using a strong base (e.g., sodium ethoxide).
-
Step C (Reductive Cyclization): The adduct from Step B is then subjected to reductive cyclization. A common method involves catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This reduces the nitro group to an amine, which spontaneously cyclizes onto one of the nitrile groups, followed by tautomerization to form the aromatic pyrrole ring.
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Step D (Formylation): The resulting 1H-pyrrole-3-carbonitrile is then formylated, selectively at the electron-rich C5 position. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is the classic and highly effective method for this transformation.
Causality and Rationale:
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Heterogeneous Catalysts (HZSM-5, Pd/C): The use of solid catalysts like HZSM-5 zeolite or Pd/C is a key principle of green chemistry.[4][5] They offer high efficiency, simple product separation (filtration), and catalyst reusability, which is crucial for scalable synthesis.[5]
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Vilsmeier-Haack Reagent: This reagent generates the electrophilic Vilsmeier salt, which is highly effective for formylating electron-rich aromatic systems like pyrroles. The electron-donating nature of the pyrrole nitrogen directs this substitution preferentially to the α-positions (C2 or C5).
Chemical Reactivity and Synthetic Utility
The true value of 5-formyl-1H-pyrrole-3-carbonitrile lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a versatile scaffold for building molecular diversity.
Figure 2: Reactivity map of 5-formyl-1H-pyrrole-3-carbonitrile.
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Reactions at the Formyl Group: The aldehyde is a gateway to numerous functionalities. It can be easily oxidized to a carboxylic acid, reduced to a primary alcohol[6], or undergo condensation reactions with amines to form imines, a common strategy in dynamic combinatorial chemistry and the synthesis of ligands.[7]
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Transformations of the Nitrile Group: The nitrile group is a stable but versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine using potent reducing agents like Raney-Nickel or lithium aluminum hydride. This transformation is particularly valuable as it introduces a basic center into the molecule.[8]
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Modification of the Pyrrole Ring: The N-H proton is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation to block the site or introduce new substituents.
Applications in Drug Discovery: The Vonoprazan Case Study
The utility of pyrrole-based scaffolds is prominently demonstrated by their presence in numerous marketed drugs.[6] While 5-formyl-1H-pyrrole-3-carbonitrile itself is an intermediate, its close structural analogs are pivotal in the synthesis of major pharmaceutical agents. A prime example is the synthesis of Vonoprazan (Takecab®), a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders.
A key intermediate in many patented Vonoprazan syntheses is 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[9] The subsequent reduction of the nitrile to an aldehyde yields 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a direct structural analog of the topic compound.[8]
Synthetic Workflow towards Vonoprazan Intermediate
Figure 3: Patented synthetic route to a key Vonoprazan precursor.[8]
This synthetic pathway highlights the industrial relevance of the pyrrole-3-carbonitrile scaffold.[8] The final step, the reduction of the nitrile to the formyl group using Raney-Ni, is a crucial transformation that sets up the subsequent steps for elaborating the final drug structure.[8] This demonstrates the strategic importance of both the nitrile and formyl functionalities on the pyrrole core in the context of complex target-oriented synthesis.
Safety and Handling
As with any fine chemical, 5-formyl-1H-pyrrole-3-carbonitrile should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-formyl-1H-pyrrole-3-carbonitrile is more than just a chemical compound; it is a testament to the power of heterocyclic chemistry in enabling scientific advancement. Its unique combination of functional groups provides a rich platform for chemical exploration, allowing for the systematic and efficient construction of diverse molecular libraries. Its direct relevance to the synthesis of important pharmaceuticals like Vonoprazan underscores its significance to the drug development community. As synthetic methodologies become more advanced and efficient, the role of such well-designed, multifunctional building blocks will only continue to grow, paving the way for future discoveries in medicine and materials science.
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MDPI. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5293. Available at: [Link]
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MDPI. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. Available at: [Link]
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PubMed. (2025). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica, 46(6), 1706-1721. Available at: [Link]
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